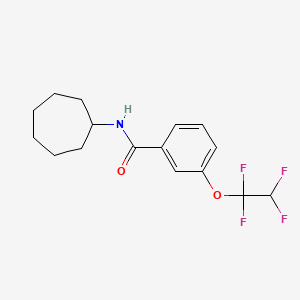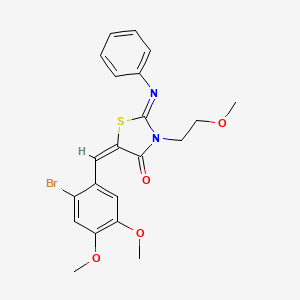![molecular formula C25H21ClN6O2 B10898805 N-(4-{(1E)-1-[2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)pyridine-4-carboxamide](/img/structure/B10898805.png)
N-(4-{(1E)-1-[2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-{4-[1-((E)-2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENYL}ISONICOTINAMIDE is a complex organic compound that features a pyrazole ring, a benzoic acid derivative, and an isonicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-{4-[1-((E)-2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENYL}ISONICOTINAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve continuous flow reactors and other advanced manufacturing technologies.
化学反応の分析
Types of Reactions
N~4~-{4-[1-((E)-2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENYL}ISONICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N~4~-{4-[1-((E)-2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENYL}ISONICOTINAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N4-{4-[1-((E)-2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENYL}ISONICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
類似化合物との比較
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring structure but differs in functional groups.
3-Chloro-1-ethyl-4-((3-iodo-1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
N~4~-{4-[1-((E)-2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENYL}ISONICOTINAMIDE is unique due to its combination of a pyrazole ring, a benzoic acid derivative, and an isonicotinamide moiety
特性
分子式 |
C25H21ClN6O2 |
|---|---|
分子量 |
472.9 g/mol |
IUPAC名 |
N-[4-[(E)-N-[[4-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]-C-methylcarbonimidoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H21ClN6O2/c1-17(19-6-8-23(9-7-19)29-24(33)21-10-12-27-13-11-21)30-31-25(34)20-4-2-18(3-5-20)15-32-16-22(26)14-28-32/h2-14,16H,15H2,1H3,(H,29,33)(H,31,34)/b30-17+ |
InChIキー |
QGPMIAWVNVQELQ-OCSSWDANSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Cl)/C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
正規SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Cl)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10898730.png)

![methyl 4,5-dimethyl-2-{[{[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B10898738.png)
![Diethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5-dimethylthiophene-3-carboxylate)](/img/structure/B10898751.png)
![6-[(4-Methyl-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898759.png)
![3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10898771.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10898774.png)
![6-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898776.png)
![N-(2-bromo-4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898778.png)
![4-iodo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898780.png)
![1,3-dimethyl-4-nitro-N'-[(1E)-3-phenylbutylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10898791.png)

![(2E)-3-[4-(2-chlorobenzyl)piperazin-1-yl]-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10898799.png)
![2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid](/img/structure/B10898802.png)
